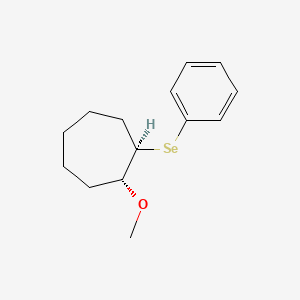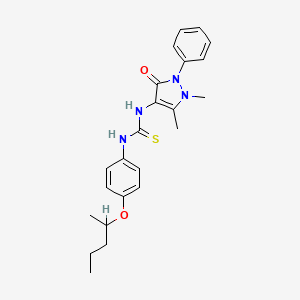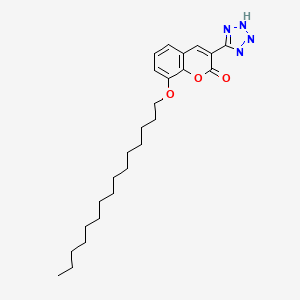
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- is a chemical compound with the molecular formula C11H6N2O5S It is known for its unique structure, which includes a furan ring, a nitrile group, and a nitrophenyl sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- typically involves the reaction of 2-furancarbonitrile with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-((4-aminophenyl)sulfonyl)-2-furancarbonitrile.
Substitution: Amides or other nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- involves its interaction with various molecular targets. The nitrophenyl sulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The nitrile group can also participate in reactions with nucleophiles, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarbonitrile: Lacks the nitrophenyl sulfonyl group, making it less reactive.
5-((4-Methylphenyl)sulfonyl)-2-furancarbonitrile: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-:
Uniqueness
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- is unique due to the presence of both a nitrophenyl sulfonyl group and a nitrile group.
Eigenschaften
CAS-Nummer |
75745-64-1 |
|---|---|
Molekularformel |
C11H6N2O5S |
Molekulargewicht |
278.24 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C11H6N2O5S/c12-7-9-3-6-11(18-9)19(16,17)10-4-1-8(2-5-10)13(14)15/h1-6H |
InChI-Schlüssel |
DLWOIIRIGKRTMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)




![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)


![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)

![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
